CEP-40783
描述
RXDX-106 是一种新型、选择性和强效的小分子抑制剂,靶向 TAM (TYRO3、AXL、MER) 受体酪氨酸激酶家族。这些激酶参与多种细胞过程,包括免疫反应的调节和癌症进展。RXDX-106 在抑制 TAM 驱动肿瘤方面显示出显着疗效,使其成为一种很有前景的癌症治疗候选药物 .
科学研究应用
RXDX-106 具有广泛的科学研究应用,特别是在肿瘤学和免疫学领域:
生化分析
Biochemical Properties
CEP-40783 interacts with the oncogenic receptor tyrosine kinases AXL and c-Met . It has shown high cellular potency in AXL-transfected 293GT cells and NCI-H1299 human NSCL cells . The increased inhibitory activity of this compound could be attributed to its extended residence time on both AXL and c-Met, consistent with a Type II mechanism .
Cellular Effects
This compound influences cell function by inhibiting the activation of AXL and c-Met, which are over-expressed and constitutively activated in a variety of human cancers . These receptors contribute to multiple steps in tumor progression by promoting cancer cell migration and invasion, enhancing tumor angiogenesis, facilitating cancer cell survival and tumor growth, and contributing to tumor resistance to several chemotherapy and molecular-targeted therapeutic agents .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the kinase activity of AXL and c-Met . This inhibition is achieved through a Type II mechanism, where the compound binds to both AXL and c-Met, leading to an extended residence time on these targets .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows dose- and time-dependent inhibition of AXL phosphorylation . For instance, in NCI-H1299 NSCL xenografts, it showed about 80% target inhibition at 0.3 mg/kg 6 hours post-dose and complete target inhibition to >90% inhibition at 1 mg/kg between 6-24 hours .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For example, a 10 mg/kg oral dose resulted in complete AXL inhibition up to 48 hours post-dosing . In AXL/NIH3T3 xenografts, a 0.3 mg/kg oral dose resulted in complete tumor regressions .
准备方法
合成路线和反应条件
RXDX-106 的合成涉及多个步骤,包括关键中间体的制备及其随后的偶联。详细的合成路线和反应条件属于专有信息,并未在公共领域完全公开。 据悉,该化合物是通过一系列化学反应合成的,这些反应涉及形成其活性所需的特定键和官能团 .
工业生产方法
RXDX-106 的工业生产可能涉及使用优化反应条件的大规模合成,以确保高产率和纯度。该过程将包括严格的质量控制措施,以满足药物应用所需的标准。关于工业生产方法的具体细节尚未公开。
化学反应分析
反应类型
RXDX-106 主要发生与其作为激酶抑制剂的功能相关的反应。这些包括:
抑制磷酸化: RXDX-106 抑制 TAM 受体的磷酸化,这是其激活和信号通路中的关键步骤.
与激酶结构域结合: 该化合物与 TAM 受体的激酶结构域结合,阻止其激活和随后的下游信号传导.
常用试剂和条件
涉及 RXDX-106 的反应通常在生理条件下进行,因为该化合物被设计在人体内发挥作用。常用试剂包括各种缓冲液和溶剂,这些缓冲液和溶剂在化合物与靶激酶相互作用期间维持化合物的稳定性和活性。
形成的主要产物
作用机制
RXDX-106 通过选择性抑制 TAM 受体酪氨酸激酶家族发挥其作用。这些受体参与免疫反应和癌细胞存活的调节。通过与 TYRO3、AXL 和 MER 的激酶结构域结合,RXDX-106 阻止它们的磷酸化和激活。 这种抑制破坏了促进癌细胞增殖、存活和免疫逃避的下游信号通路 .
相似化合物的比较
RXDX-106 在作为 TAM 抑制剂的选择性和效力方面是独特的。针对 TAM 家族的类似化合物包括:
BGB324 (R428): 另一种具有抗肿瘤活性的 AXL 抑制剂,但与 RXDX-106 相比,其选择性和效力特征不同.
吉尔替尼布 (ASP2215): 一种 AXL 和 FLT3 的双重抑制剂,主要用于治疗急性髓性白血病.
RXDX-106 由于能够以高效力抑制所有三种 TAM 受体 (TYRO3、AXL、MER),使其成为用于各种 TAM 驱动癌症的多功能有效治疗剂 .
如果您有任何其他问题或需要更多详细信息,请随时提出!
属性
IUPAC Name |
N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-ylpyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26F2N4O6/c1-17(2)36-16-22(30(39)37(31(36)40)20-8-5-18(32)6-9-20)29(38)35-19-7-10-26(23(33)13-19)43-25-11-12-34-24-15-28(42-4)27(41-3)14-21(24)25/h5-17H,1-4H3,(H,35,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCWHHYUMFGOPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=O)N(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C5C=C(C(=CC5=NC=C4)OC)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26F2N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1437321-24-8 | |
Record name | CEP-40783 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1437321248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CEP-40783 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1969ZJE05Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。